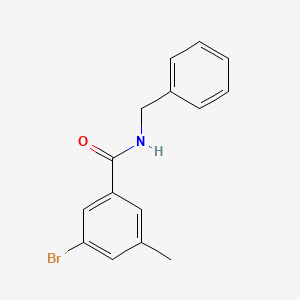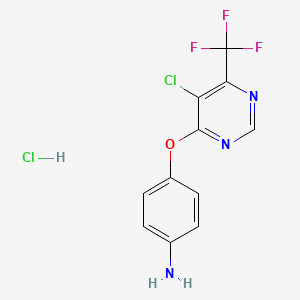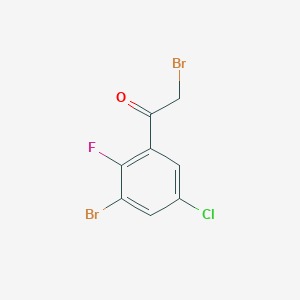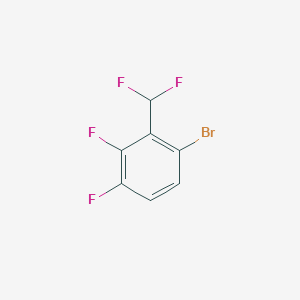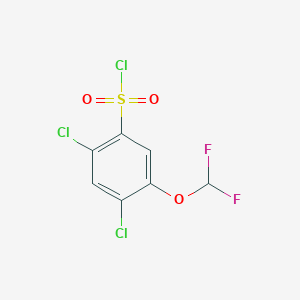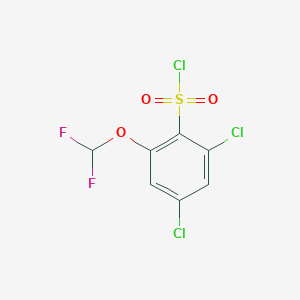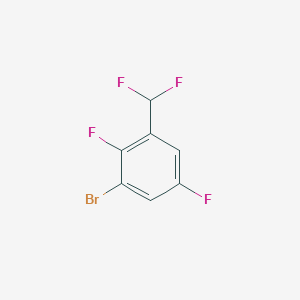
2',4'-Dibromo-6'-fluorophenacyl bromide
Descripción general
Descripción
2’,4’-Dibromo-6’-fluorophenacyl bromide , also known by other names such as p-Fluorophenacyl bromide , ω-Bromo-4-fluoroacetophenone , and 4-Fluorophenacyl bromide , is a chemical compound with the molecular formula C8H4Br3FO . Its molecular weight is approximately 374.83 g/mol . This compound belongs to the class of aryl halides and is characterized by its bromine and fluorine substituents on the phenacyl ring.
Synthesis Analysis
The synthesis of 2’,4’-Dibromo-6’-fluorophenacyl bromide involves the bromination and fluorination of a phenacyl precursor. Specific synthetic routes may vary, but a common approach is to react 4-fluoroacetophenone with bromine to introduce the bromine atoms at the 2’ and 4’ positions. Subsequent fluorination yields the desired compound. Detailed synthetic procedures can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2’,4’-Dibromo-6’-fluorophenacyl bromide consists of a phenacyl moiety with bromine and fluorine substituents. The 2,4-dibromo-6-fluorophenyl group is attached to the carbonyl carbon of the phenacyl framework. The compound’s 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
2’,4’-Dibromo-6’-fluorophenacyl bromide is reactive due to the presence of halogens. It can participate in various reactions, including nucleophilic substitutions, acylations, and cyclizations. For instance, it can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of new compounds. Researchers have explored its reactivity in synthetic methodologies .
Mecanismo De Acción
The compound’s mechanism of action depends on its application. As an aryl halide, it can serve as a photocrosslinking agent . When exposed to UV light, the bromine and fluorine atoms facilitate the formation of covalent bonds with nearby functional groups. This property has been exploited in biological studies, particularly for labeling and probing protein-protein interactions .
Propiedades
IUPAC Name |
2-bromo-1-(2,4-dibromo-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAONHTZWZJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dibromo-6'-fluorophenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




